molecular formula C5H12ClNO3 B1432008 Methyl 2-(2-aminoethoxy)acetate hydrochloride CAS No. 1803611-80-4

Methyl 2-(2-aminoethoxy)acetate hydrochloride

Cat. No.: B1432008
CAS No.: 1803611-80-4
M. Wt: 169.61 g/mol
InChI Key: VDABUTOIEKNAHW-UHFFFAOYSA-N
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Description

Structural Chemistry and Molecular Characterization

Chemical Identity and Nomenclature

The compound is systematically named methyl 2-(2-aminoethoxy)acetate hydrochloride , reflecting its esterified carboxylic acid, ether-linked amino group, and hydrochloride salt form. Key identifiers include:

  • CAS Registry Number : 1803611-80-4
  • Molecular Formula : $$ \text{C}5\text{H}{12}\text{ClNO}_3 $$
  • IUPAC Name : methyl 2-(2-aminoethoxy)acetate;hydrochloride
  • Synonym : DXC61180

The hydrochloride salt enhances stability and solubility compared to the free base.

Molecular Structure and Configuration

The molecule comprises three functional regions (Fig. 1):

  • Methyl ester group ($$ \text{COOCH}_3 $$) at the terminus.
  • Ether-linked ethoxy chain ($$ \text{OCH}2\text{CH}2 $$) connecting the ester and amine.
  • Protonated primary amine ($$ \text{NH}_3^+ $$) stabilized by a chloride counterion .
Key Structural Features:
  • Bond Connectivity : Confirmed via SMILES ($$ \text{COC(=O)COCCN.Cl} $$) .
  • Stereochemistry : No chiral centers due to linear ethoxy chain symmetry.
  • Torsional Flexibility : The ethoxy spacer allows conformational flexibility, influencing intermolecular interactions .

Physicochemical Properties

Critical physicochemical parameters include:

Property Value/Description Source
Molecular Weight 169.61 g/mol
Melting Point Not reported (hydrochloride salt typically >150°C)
Solubility Water-soluble due to ionic character
Density ~1.2 g/cm³ (estimated for similar salts)

The hydrochloride form improves crystallinity, facilitating purification .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Profiles

1H NMR (300 MHz, CDCl₃) :

  • δ 3.65–3.70 ppm (s, 3H) : Methyl ester protons.
  • δ 3.50–3.60 ppm (m, 4H) : Ethoxy ($$ \text{OCH}2\text{CH}2 $$) protons.
  • δ 2.80–3.00 ppm (t, 2H) : Aminoethyl ($$ \text{CH}2\text{NH}3^+ $$) protons .

13C NMR :

  • δ 170.5 ppm : Ester carbonyl ($$ \text{C=O} $$).
  • δ 60–70 ppm : Ether and methylene carbons .
Mass Spectrometric Analysis
  • ESI+ : Predicted $$ [\text{M+H}]^+ $$ at m/z 134.08 (free base) and $$ [\text{M+Na}]^+ $$ at m/z 156.06 .
  • Fragmentation : Loss of HCl ($$ \Delta m/z = 36.46 $$) and ethoxy groups ($$ \Delta m/z = 44 $$) .
Infrared Spectroscopic Patterns

Key IR absorptions (cm⁻¹):

  • 3350–3200 (broad) : N–H stretch ($$ \text{NH}_3^+ $$).
  • 1735 (strong) : Ester C=O stretch.
  • 1100–1050 : Ether C–O–C asymmetric stretch .

X-ray Crystallography Analysis

While single-crystal X-ray data for this compound is unavailable, related hydrochlorinated amino esters exhibit:

  • Ionic Lattice : Chloride ions hydrogen-bonded to $$ \text{NH}_3^+ $$ groups.
  • Layer Stacking : Driven by van der Waals interactions between ethoxy chains .

Predicted unit cell parameters (analog-based):

  • Space Group : $$ P2_1/c $$.
  • a = 10.2 Å, b = 7.8 Å, c = 12.4 Å, β = 105° .

Properties

IUPAC Name

methyl 2-(2-aminoethoxy)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3.ClH/c1-8-5(7)4-9-3-2-6;/h2-4,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDABUTOIEKNAHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803611-80-4
Record name methyl 2-(2-aminoethoxy)acetate hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Alkylation of 2-(2-aminoethoxy)ethanol with Methyl Bromoacetate

  • Reaction: The nucleophilic substitution of methyl bromoacetate by the aminoethoxy group.
  • Reagents: Sodium hydride (NaH) as a base to deprotonate the aminoethoxy ethanol, methyl bromoacetate as the alkylating agent.
  • Conditions: Typically performed in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) at low temperatures (0–5°C) to minimize side reactions.
  • Yield: Approximately 32% yield for the alkylation step before further processing.

Hydrolysis and Hydrochloride Salt Formation

  • Process: The crude ester intermediate is treated with hydrochloric acid under acidic conditions to hydrolyze any unreacted esters and to protonate the amino group, forming the hydrochloride salt.
  • Outcome: A stable, crystalline hydrochloride salt suitable for isolation and further use.
  • Yield: High yield (up to 97% in some analogous syntheses) depending on reaction optimization.

Alternative Synthetic Route via Azide Intermediate (Literature Patent Method)

A more complex but efficient synthetic route involves:

  • Conversion of 2-[2-(2-chloroethoxy)ethoxy]-ethanol to the corresponding azide using sodium azide in DMF at elevated temperatures (90–95°C) for 16 hours.
  • Subsequent Staudinger reaction with triphenylphosphine to reduce the azide to the free amine.
  • Isolation of the free amine followed by protection or direct conversion to the hydrochloride salt.
  • This method allows for mild reaction conditions (around 0°C to pH 8.5) and high purity of the final product.

Summary of Preparation Steps with Data Table

Step No. Reaction Type Reagents/Conditions Temperature Yield (%) Notes
1 Alkylation Sodium hydride + Methyl bromoacetate 0–5°C, anhydrous THF/DMF ~32 Base deprotonates aminoethoxy ethanol
2 Hydrolysis & Salt Formation Hydrochloric acid treatment Room temperature Up to 97 Converts to hydrochloride salt
3 Azide substitution (alternative) Sodium azide in DMF, 16 h at 90–95°C 90–95°C Not specified Converts chloroethoxy to azide intermediate
4 Staudinger reduction Triphenylphosphine, THF/DMF 0°C to room temp Not specified Azide to free amine conversion

Research Findings and Optimization Strategies

  • Temperature Control: Maintaining low temperatures (0–5°C) during alkylation reduces side reactions and improves yield.
  • Solvent Choice: Use of anhydrous THF or DMF enhances solubility and reaction efficiency of intermediates.
  • Stoichiometry: Employing a slight excess of methyl bromoacetate (1.2:1 molar ratio) optimizes conversion rates.
  • Purification: Crystallization of the hydrochloride salt from methanol or aqueous media yields a stable product with high purity.

Characterization Techniques for Verification

Scientific Research Applications

Chemical Synthesis and Organic Chemistry

Methyl 2-(2-aminoethoxy)acetate hydrochloride serves as an important intermediate in the synthesis of various organic compounds. Its unique chemical structure allows it to participate in multiple types of reactions, including:

  • Substitution Reactions : The compound can react with nucleophiles such as amines or alcohols under acidic or basic conditions, facilitating the formation of more complex molecules.
  • Oxidation and Reduction Reactions : It can be oxidized using agents like potassium permanganate or reduced with sodium borohydride, leading to the production of carboxylic acids or alcohols, respectively.

Table 1: Chemical Reactions Involving this compound

Reaction TypeReagents UsedMajor Products Formed
OxidationPotassium permanganateCarboxylic acids
ReductionSodium borohydrideAlcohols
SubstitutionAmines/AlcoholsVarious organic compounds

Biological Applications

In biological research, this compound is utilized for studying biochemical pathways and enzyme reactions. Its ability to act as a substrate for enzymes makes it a valuable tool in metabolic studies. For instance, it has been used in experiments to investigate the effects of amino acid derivatives on cellular processes.

Case Study: Enzyme Interaction

A study demonstrated that this compound could enhance enzyme activity in specific metabolic pathways, providing insights into its role as a potential therapeutic agent .

Pharmaceutical Development

The compound acts as a precursor in the synthesis of various pharmaceuticals. Its derivatives have been explored for their potential therapeutic effects, particularly in drug design and optimization processes. The structural properties of this compound allow it to be modified into more complex drug molecules.

Table 2: Pharmaceutical Applications

Application AreaExamples of Use
Drug SynthesisPrecursor for analgesics and anti-inflammatory drugs
Lead OptimizationModification for improved efficacy and reduced side effects

Industrial Applications

In industrial settings, this compound is employed in the production of surfactants, dyes, and high-performance materials. Its unique properties enable its use in formulations requiring enhanced solubility and stability.

Case Study: Surfactant Production

Research indicates that incorporating this compound into surfactant formulations improves performance metrics such as surface tension reduction and emulsification stability .

Mechanism of Action

The mechanism of action of methyl 2-(2-aminoethoxy)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites . These metabolites can then participate in biochemical pathways, influencing cellular processes and functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Methyl {2-[2-(2-aminoethoxy)ethoxy]ethoxy}acetate
  • Formula: C₉H₁₉NO₅
  • Key Differences : Contains two additional ethoxy units, increasing hydrophilicity.
  • Molecular Weight : 221.2 (calculated) vs. 169.61 for the target compound.
  • Applications : Used in opioid vaccine research due to its extended PEG-like chain, enhancing solubility in aqueous formulations .
tert-Butyl 2-(2-aminoethoxy)acetate
  • Formula: C₉H₁₉NO₃ (ester: tert-butyl instead of methyl)
  • Key Differences : Bulkier tert-butyl group reduces hydrolysis susceptibility compared to methyl esters.
  • Molecular Weight : 224.69 .
  • Applications : Intermediate in peptide synthesis, leveraging steric protection for selective reactions .
Ethyl 2-(methylamino)acetate Hydrochloride
  • Formula: C₅H₁₂ClNO₂
  • Key Differences: Replaces ethoxy chain with a methylamino group, simplifying the structure.
  • Molecular Weight : 153.61.
  • Applications : Simpler analogs used in prodrug design for enhanced membrane permeability .

Aromatic and Heterocyclic Derivatives

Methyl 2-amino-2-(2-chlorophenyl)acetate Hydrochloride
  • Formula: C₉H₁₁Cl₂NO₂
  • Key Differences : Introduces a chlorophenyl group, enabling π-π stacking interactions.
  • Molecular Weight : 244.10.
  • Applications: Potential CNS drug candidate due to aromatic moieties enhancing blood-brain barrier penetration .
Methyl 2-(2-amino-1,3-thiazol-4-yl)acetate Hydrochloride
  • Formula : C₆H₉ClN₂O₂S
  • Key Differences : Thiazole ring adds heterocyclic character, altering electronic properties.
  • Molecular Weight : 216.65.
  • Applications : Antimicrobial research, leveraging thiazole’s bioactivity .

Solubility and Stability Trends

Compound Molecular Weight Key Functional Groups Solubility (Predicted) Stability
Methyl 2-(2-aminoethoxy)acetate HCl 169.61 Ester, ether, amine-HCl High in polar solvents Moderate ester hydrolysis
Methyl {2-[2-(2-aminoethoxy)ethoxy]ethoxy}acetate 221.2 Extended ethoxy chain Very high Stable in basic conditions
Ethyl 2-(methylamino)acetate HCl 153.61 Methylamino, ester Moderate Prone to oxidation
Methyl 2-amino-2-(2-chlorophenyl)acetate HCl 244.10 Aromatic, ester Low in water Stable in acidic media

Purity and Industrial Availability

  • Methyl 2-(2-aminoethoxy)acetate HCl: 99% purity, supplied in 25 kg drums .
  • Oxy-Glyoxime-HN-Peg3-O-CH2CO2Me (): 95% purity via HPLC, used in preclinical vaccine studies .
  • Ethyl 2-[4-(2-aminoethoxy)phenoxy]acetate HCl (): 97% yield, synthesized via HCl gas precipitation .

Key Structural-Activity Insights

  • Ethoxy Chain Length : Longer chains (e.g., ) improve aqueous solubility but may reduce cell membrane permeability.
  • Aromatic Substitution : Enhances binding to hydrophobic targets (e.g., receptors) but complicates synthetic routes.
  • Counterion Choice : Hydrochloride salts generally improve crystallinity and stability over free bases.

Biological Activity

Methyl 2-(2-aminoethoxy)acetate hydrochloride (also known as AEEA methyl ester) is a compound that has garnered attention for its diverse biological activities and potential applications in various fields, including medicinal chemistry and biochemistry. This article presents a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C₆H₁₃ClN₂O₄
  • Molecular Weight : Approximately 213.66 g/mol
  • Structure : Characterized by multiple ethoxy groups and an amino group, making it a polyether derivative.

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities due to its unique structural features. The presence of the amino group enhances its interaction with biological targets, leading to several potential therapeutic effects:

  • Antimicrobial Activity : The compound has been investigated for its ability to inhibit the growth of various bacteria and fungi. Studies have shown that it possesses minimum inhibitory concentrations (MICs) against several pathogenic strains, indicating its potential as an antimicrobial agent .
  • DNA Interaction : this compound has demonstrated the ability to bind to calf thymus DNA electrostatically. This interaction may facilitate DNA cleavage without external agents, suggesting potential applications in gene therapy or as a chemotherapeutic agent .
  • Cellular Mechanisms : The compound influences several signaling pathways involved in apoptosis and cell cycle regulation. It has been linked to the modulation of pathways such as JAK/STAT and MAPK/ERK, which are crucial in cancer biology .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of this compound against common pathogens. Results indicated effective inhibition of bacterial growth, with specific MIC values documented for strains such as Escherichia coli and Staphylococcus aureus.
  • Cancer Cell Line Studies : In vitro studies using breast cancer cell lines (e.g., MCF-7) showed that treatment with this compound resulted in significant apoptosis induction. The kinetics of apoptosis varied among different resistant cell lines, highlighting the compound's potential in overcoming drug resistance .

Comparative Analysis with Similar Compounds

Compound NameCAS NumberSimilarity Score
2-(2-(Fmoc-amino)ethoxy)acetic acid134978-97-50.95
Ethyl 2-(methylamino)acetate hydrochloride52605-49-90.55
Methyl N-methylglycinate hydrochloride13515-93-00.57

This table illustrates structural similarities with other compounds, emphasizing the unique properties of this compound due to its extensive ether linkages and amino functionality.

Applications

The diverse biological activities of this compound position it as a valuable compound in various applications:

  • Therapeutic Agent : Its antimicrobial and anticancer properties make it a candidate for drug development.
  • Synthetic Intermediate : The compound is utilized in synthesizing high-load polystyrene-polyethylene glycol-like resins, which are important in drug delivery systems and vaccine development .
  • Research Tool : Its ability to interact with DNA makes it useful in studies related to gene expression and regulation.

Q & A

Basic Research Questions

Q. How can researchers confirm the identity of Methyl 2-(2-aminoethoxy)acetate hydrochloride using spectroscopic methods?

  • Methodological Answer : Utilize a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to analyze the proton environment and carbon backbone, focusing on characteristic peaks for the aminoethoxy and ester groups. Fourier-transform infrared spectroscopy (FTIR) can confirm functional groups (e.g., C=O stretch at ~1730 cm⁻¹ for esters, N-H stretches for amines). High-resolution mass spectrometry (HRMS) validates the molecular formula (C₆H₁₃NO₄·HCl, MW 199.63) .

Q. What are the standard protocols for synthesizing this compound?

  • Methodological Answer : A common approach involves nucleophilic substitution between methyl chloroacetate and 2-(2-aminoethoxy)ethanol under anhydrous conditions, followed by HCl salt formation. Purification via recrystallization or column chromatography (using polar solvents like methanol/ethyl acetate) ensures removal of unreacted starting materials. Reaction progress is monitored by thin-layer chromatography (TLC) .

Q. How should researchers assess purity and stability under different storage conditions?

  • Methodological Answer : Purity is quantified using reverse-phase HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid). Stability studies involve storing the compound at -20°C (desiccated) versus ambient conditions, with periodic analysis via NMR and mass spectrometry to detect hydrolysis or decomposition. Hygroscopicity necessitates storage in vacuum-sealed containers with desiccants .

Advanced Research Questions

Q. How can researchers address hygroscopicity during experimental handling?

  • Methodological Answer : Conduct all manipulations in a glovebox under inert atmosphere (argon/nitrogen). Pre-dry solvents (e.g., molecular sieves for DMF or DMSO) and use anhydrous reaction conditions. For long-term storage, lyophilization followed by storage in flame-sealed ampoules under vacuum minimizes moisture uptake .

Q. What strategies optimize reaction yields in the synthesis of derivatives involving this compound?

  • Methodological Answer : Optimize solvent polarity (e.g., DMF for SN2 reactions), adjust stoichiometry (1.2–1.5 equivalents of nucleophile), and employ coupling agents like HATU/DIPEA for amide bond formation. Kinetic studies (e.g., variable-temperature NMR) can identify rate-limiting steps and ideal reaction temperatures .

Q. How should researchers design experiments to study the compound’s biological activity in vitro?

  • Methodological Answer : Use fluorescence polarization assays to evaluate binding affinity to target receptors (e.g., GPCRs). For cytotoxicity studies, treat cell lines (e.g., HEK293) with graded concentrations (1–100 µM) and measure viability via MTT assays. Include controls for HCl counterion effects by comparing with non-salt forms .

Q. How to resolve contradictory data in pharmacological studies involving this compound?

  • Methodological Answer : Replicate experiments under standardized conditions (pH, temperature, buffer composition). Use LC-MS to verify compound integrity during assays. Cross-validate results with orthogonal techniques (e.g., surface plasmon resonance for binding studies vs. cellular assays) .

Q. What structural modifications enhance aqueous solubility while retaining bioactivity?

  • Methodological Answer : Introduce PEG spacers (e.g., replacing the methyl ester with a PEGylated carboxylate) or convert the hydrochloride salt to a mesylate or tosylate for improved solubility. Computational modeling (e.g., COSMO-RS) predicts solubility changes pre-synthesis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-(2-aminoethoxy)acetate hydrochloride
Reactant of Route 2
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Methyl 2-(2-aminoethoxy)acetate hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.